molecular formula C19H15Cl2F3N2O B12377865 Cyp51-IN-15

Cyp51-IN-15

Cat. No.: B12377865
M. Wt: 415.2 g/mol
InChI Key: CBMWGESHWRXHPH-GOSISDBHSA-N
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Description

Cyp51-IN-15 is a compound that targets the enzyme sterol 14-alpha-demethylase, also known as cytochrome P450 51 (CYP51). This enzyme is crucial in the biosynthesis of sterols, which are essential components of cell membranes in fungi, protozoa, and other organisms. Inhibiting CYP51 can disrupt the production of ergosterol, a key sterol in fungal cell membranes, making this compound a potential antifungal agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyp51-IN-15 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:

    Formation of the core structure: This step involves the construction of the basic skeleton of the compound using various organic reactions such as cyclization, condensation, and coupling reactions.

    Functional group modifications: After forming the core structure, specific functional groups are introduced or modified to enhance the compound’s activity and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes:

Chemical Reactions Analysis

Types of Reactions

Cyp51-IN-15 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution can produce various alkylated or acylated compounds .

Scientific Research Applications

Cyp51-IN-15 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of sterol biosynthesis and the role of CYP51 in various organisms.

    Biology: Helps in understanding the biological functions of sterols and the impact of their inhibition on cell membranes.

    Medicine: Investigated as a potential antifungal agent for treating fungal infections by targeting ergosterol biosynthesis.

Mechanism of Action

Cyp51-IN-15 exerts its effects by inhibiting the enzyme sterol 14-alpha-demethylase (CYP51). This enzyme is responsible for the demethylation of lanosterol, a key step in the biosynthesis of ergosterol in fungi. By inhibiting CYP51, this compound disrupts the production of ergosterol, leading to impaired cell membrane integrity and ultimately causing cell death. The molecular targets and pathways involved include the binding of this compound to the active site of CYP51, preventing the enzyme from catalyzing the demethylation reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyp51-IN-15 is unique in its specific binding affinity and selectivity for CYP51, which may result in fewer side effects and higher efficacy compared to other similar compounds. Its unique structure allows for potent inhibition of CYP51, making it a promising candidate for further development as an antifungal agent .

Properties

Molecular Formula

C19H15Cl2F3N2O

Molecular Weight

415.2 g/mol

IUPAC Name

1-[(2S)-2-(2,4-dichlorophenyl)-2-[[3-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole

InChI

InChI=1S/C19H15Cl2F3N2O/c20-15-4-5-16(17(21)9-15)18(10-26-7-6-25-12-26)27-11-13-2-1-3-14(8-13)19(22,23)24/h1-9,12,18H,10-11H2/t18-/m1/s1

InChI Key

CBMWGESHWRXHPH-GOSISDBHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)CO[C@H](CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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